molecular formula C11H7ClF6OS2 B14061473 1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14061473
M. Wt: 368.7 g/mol
InChI Key: MCDIQRDROMAMBT-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylthio groups: This can be achieved through the reaction of a suitable aromatic precursor with trifluoromethylthiolating agents under controlled conditions.

    Introduction of the chloropropanone moiety: This step involves the chlorination of a propanone derivative, followed by its coupling with the trifluoromethylthio-substituted aromatic compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with electron-rich sites on enzymes or other proteins, potentially inhibiting their activity. The compound’s chloropropanone moiety can also participate in covalent bonding with nucleophilic residues, further influencing its biological activity.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylthio-substituted aromatic compounds and chloropropanone derivatives. Compared to these, 1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of two trifluoromethylthio groups, which enhance its electron-withdrawing capability and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity profiles.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-5H,1H3

InChI Key

MCDIQRDROMAMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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